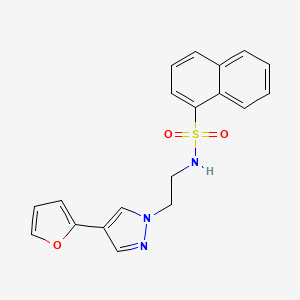
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
1. Chemical Structure and Properties
The compound features a naphthalene sulfonamide core linked to a furan-substituted pyrazole moiety. This structural configuration is believed to enhance its biological activity through multiple mechanisms of action.
2.1 Antimicrobial Activity
Research indicates that derivatives of naphthalene-1-sulfonamide exhibit potent antimicrobial properties. For instance, a study highlighted the synthesis of various pyrazole derivatives, including those with naphthalene sulfonamide structures, which demonstrated significant activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 µg/mL, indicating strong antimicrobial efficacy .
Table 1: Antimicrobial Activity of Naphthalene-1-Sulfonamide Derivatives
| Compound ID | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 16dk | 0.22 | Staphylococcus aureus |
| 16do | 0.25 | Staphylococcus epidermidis |
2.2 Anticancer Activity
The compound has also been investigated for its anticancer potential. Molecular docking studies have shown that sulfonamides can bind effectively to carbonic anhydrase (CA), a target implicated in tumor growth and metastasis. The binding affinities of synthesized sulfonamides were found to be superior to that of acetazolamide, a known CA inhibitor, suggesting enhanced anticancer properties .
Table 2: Binding Affinities of Sulfonamide Derivatives
| Compound ID | Binding Affinity (kcal/mol) | Target Protein |
|---|---|---|
| Compound A | -6.8 | CA (1AZM) |
| Compound B | -8.2 | CA (1AZM) |
| Acetazolamide | -5.25 | CA (1AZM) |
The biological activity of this compound can be attributed to its ability to inhibit specific proteins involved in metabolic pathways:
- Fatty Acid Binding Protein 4 (FABP4) : This protein plays a crucial role in lipid metabolism and inflammatory processes. The compound has been identified as a selective inhibitor of FABP4, which may provide therapeutic benefits in treating metabolic diseases .
4.1 In Vitro Studies
In vitro studies have demonstrated the effectiveness of naphthalene sulfonamide derivatives in inhibiting biofilm formation and reducing bacterial viability in culture conditions. These findings underscore the potential for developing these compounds into therapeutic agents against resistant bacterial strains.
4.2 In Vivo Studies
While in vitro results are promising, further validation through in vivo studies is necessary to establish the efficacy and safety profiles of these compounds in living organisms.
5.
This compound exhibits significant biological activities, particularly as an antimicrobial and anticancer agent. The structural characteristics contribute to its binding affinity for key biological targets, making it a candidate for further development in therapeutic applications.
Propiedades
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-26(24,19-9-3-6-15-5-1-2-7-17(15)19)21-10-11-22-14-16(13-20-22)18-8-4-12-25-18/h1-9,12-14,21H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFSXCAKTOXSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCN3C=C(C=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














